1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde
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Overview
Description
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a carboxaldehyde group and a 2,2-dimethyl-1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes and ketones. One common method includes the use of 4-piperidone as a starting material, which undergoes a reaction with 2,2-dimethyl-1-oxopropyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxylic acid.
Reduction: 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarbinol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-1-oxopropyl)-4-Piperidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the piperidine ring can interact with various receptors and ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-(2,2-dimethyl-1-oxopropyl)benzoic acid: Shares the 2,2-dimethyl-1-oxopropyl group but has a benzoic acid moiety instead of a piperidine ring.
N-(2,2-dimethyl-1-oxopropyl)-amoxicillin: Contains the same 2,2-dimethyl-1-oxopropyl group but is an amoxicillin derivative.
Uniqueness: Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
FIHFIANTGKLYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C=O |
Origin of Product |
United States |
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